molecular formula C8H10N4O2S B2487216 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-98-2

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2487216
CAS No.: 439108-98-2
M. Wt: 226.25
InChI Key: LSOQEMDMIIKUNI-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound with the molecular formula C8H10N4O2S and a molecular weight of 226.25 g/mol.

Preparation Methods

The synthesis of 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the reaction of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as an antitumor agent and its role in drug discovery.

    Industry: It is utilized in the development of materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

    2-Methylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the methanesulfonyl group, resulting in different chemical properties and biological activities.

    6-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-amine: Contains a chlorine atom instead of the methanesulfonyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-methyl-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-5-3-7-10-4-6(15(2,13)14)8(9)12(7)11-5/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOQEMDMIIKUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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